molecular formula C30H49Br2N3 B7765242 N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide

N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide

Cat. No. B7765242
M. Wt: 611.5 g/mol
InChI Key: VZUVCAGXYLMFEC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide is a useful research compound. Its molecular formula is C30H49Br2N3 and its molecular weight is 611.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cell Apoptosis Monitoring : Kawasaki et al. (2000) observed that the fluorescence of this compound, referred to as FM1-43, translocates into intracellular structures during early stages of apoptosis in target cells induced by cytotoxic T lymphocytes (CTL). This phenomenon was associated with CTL-mediated killing and was observed in both perforin-mediated cytotoxicity and Fas-dependent apoptosis, suggesting its role in the early onset of apoptotic cell death (Kawasaki et al., 2000).

  • Synthesis of Catalysts : Nakamura et al. (2006) described the use of a similar pyridinium compound, N-(Polystyrylbutyl)pyridinium triflylimide, in immobilizing a zirconium(IV)-iron(III) binary metal complex, which was a catalyst for dehydrative ester condensation. This showcased its utility in synthesizing reusable catalysts for chemical reactions (Nakamura et al., 2006).

  • Endocytosis Marker in Plant Cells : Emans et al. (2002) assessed FM1-43 as a fluorescent marker for endocytosis in plant cells. They found that it stained cytoplasmic vesicles and vacuoles, with its uptake being sensitive to temperature and influenced by compounds like brefeldin A and wortmannin. This highlights its use in studying membrane endocytosis in plants (Emans et al., 2002).

  • Study of Protein-Reactive Dyes : Stevens et al. (1993) synthesized two protein-reactive fluorescent dyes based on the aminostyrylpyridinium structure. These dyes were shown to label covalently to bovine serum albumin, demonstrating their potential in protein labeling and biochemical studies (Stevens et al., 1993).

  • Interaction with Enzymes : Patriche et al. (2016) explored the interaction between pyridinium ligands and lipase enzyme. Their study provided insights into the binding and interaction mechanisms, which are relevant in understanding the behavior of such compounds in biological systems (Patriche et al., 2016).

  • Chemical Synthesis and Reactions : Various studies have explored the chemical synthesis and reactions involving pyridinium compounds, highlighting their versatility in organic synthesis and potential applications in developing new materials and chemical processes. This includes work by Schmidt et al. (2006), Levin et al. (2006), and others (Schmidt et al., 2006), (Levin et al., 2006).

properties

IUPAC Name

3-[4-[2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N3.2BrH/c1-6-11-23-32(24-12-7-2)30-18-16-28(17-19-30)14-15-29-20-25-31(26-21-29)22-13-27-33(8-3,9-4)10-5;;/h14-21,25-26H,6-13,22-24,27H2,1-5H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUVCAGXYLMFEC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide
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N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide
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N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide
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N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide
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N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide
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N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide

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